(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes several hydroxyl groups, ether linkages, and a unique hexacyclic core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core and the subsequent addition of various functional groups. Typical synthetic routes may include:
Formation of the Hexacyclic Core: This step might involve cyclization reactions, possibly using intramolecular Diels-Alder reactions or other cycloaddition reactions.
Functional Group Addition: Introduction of hydroxyl groups and ether linkages through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires advanced techniques such as:
Automated Synthesis: Utilizing automated synthesizers to perform multiple reaction steps in a controlled manner.
Biocatalysis: Employing enzymes to catalyze specific reactions, enhancing selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its hexacyclic core structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C48H78O18 |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-8-47(59)26-9-13-44(6)25(10-14-48-27-17-42(3,4)15-16-46(27,21-61-48)28(50)18-45(44,48)7)43(26,5)12-11-29(47)65-41-36(57)33(54)31(52)24(64-41)20-60-39-37(58)34(55)38(23(19-49)63-39)66-40-35(56)32(53)30(51)22(2)62-40/h10,14,22-41,49-59H,8-9,11-13,15-21H2,1-7H3/t22-,23+,24+,25?,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36?,37+,38+,39+,40+,41-,43?,44?,45?,46?,47+,48?/m0/s1 |
InChI Key |
CNMDRINCQYSQGO-AKLILPBOSA-N |
Isomeric SMILES |
CC[C@@]1([C@H](CCC2(C1CCC3(C2C=CC45C3(C[C@@H](C6(C4CC(CC6)(C)C)CO5)O)C)C)C)O[C@H]7C([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O)C)C=CC78C3(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)O |
Origin of Product |
United States |
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